Trichlormethylsilan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

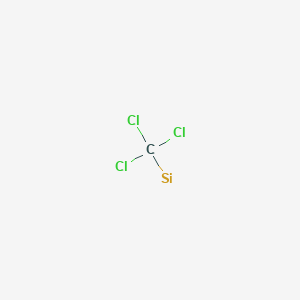

Molecular Formula |

CCl3Si |

|---|---|

Molecular Weight |

146.45 g/mol |

InChI |

InChI=1S/CCl3Si/c2-1(3,4)5 |

InChI Key |

IPBRIJAYQVOWRM-UHFFFAOYSA-N |

Canonical SMILES |

C([Si])(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Trichlormethylsilan grundlegende Eigenschaften und Reaktivität

Ein umfassender technischer Leitfaden zu den grundlegenden Eigenschaften und der Reaktivität von Trichlormethylsilan.

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine detaillierte technische Übersicht über this compound (CH₃SiCl₃). Er behandelt die physikalischen und chemischen Kerneigenschaften, die Reaktivität, experimentelle Protokolle und Sicherheitsaspekte.

Allgemeine Informationen

This compound, auch als Methyltrichlorsilan bekannt, ist eine farblose, klare und leichtentzündliche Flüssigkeit mit einem stechenden Geruch.[1] Es gehört zur Gruppe der halogenierten Silane und dient als grundlegende Chemikalie in der organisch-chemischen Synthese.[1] An feuchter Luft raucht es stark infolge der Abspaltung von Chlorwasserstoff.[1]

Quantitative Physikalische und Chemische Eigenschaften

Die quantitativen Daten zu this compound sind in der folgenden Tabelle zusammengefasst, um einen klaren Vergleich der Eigenschaften zu ermöglichen.

| Eigenschaft | Wert | Einheit | Quellen |

| Summenformel | CH₃Cl₃Si | - | [1] |

| Molare Masse | 149,48 | g·mol⁻¹ | [1] |

| Aggregatzustand | flüssig | - | [1] |

| Dichte (bei 20 °C) | 1,27 - 1,29 | g·cm⁻³ | [1] |

| Schmelzpunkt | -90 | °C | [1] |

| Siedepunkt | 66 | °C | [1] |

| Dampfdruck (bei 20 °C) | 179 - 189 | hPa | [1] |

| Dampfdruck (bei 30 °C) | 274 | hPa | [1] |

| Dampfdruck (bei 40 °C) | 406 | hPa | [1] |

| Dampfdruck (bei 50 °C) | 585 | hPa | [1] |

| Brechungsindex (bei 20 °C) | 1,4106 | - | [1] |

| Flammpunkt | -1 bis 8 | °C | |

| Zündtemperatur | >500 | °C | |

| Explosionsgrenzen | 5.5 - 10.4 | % (v/v) |

Reaktivität

This compound ist eine elektrophile Substanz, die am Siliciumatom sehr leicht von Nukleophilen angegriffen wird.[2][3] Seine bemerkenswerteste Reaktivität ist die heftige Reaktion mit Wasser.

Hydrolyse

Bei Kontakt mit Wasser hydrolysiert this compound in einer stark exothermen Reaktion.[2] Dabei entsteht Chlorwasserstoff (HCl) und zunächst Methylsilantriol (CH₃Si(OH)₃).[4] Das Methylsilantriol ist unbeständig und kondensiert sofort weiter zu polymeren Methylsiloxanen, die als weißer, fester Niederschlag ausfallen.[4] Die Reaktion ist so heftig, dass es zu einem starken Aufbrausen durch das entweichende Chlorwasserstoffgas kommt.[4] Das Endprodukt nach dem Trocknen ist ein feines, weißes Pulver.[4]

Bildunterschrift: Hydrolyse von this compound zu Polymethylsiloxan.

Experimentelle Protokolle

Protokoll 1: Herstellung über die Müller-Rochow-Synthese

Die industrielle Herstellung von this compound erfolgt zusammen mit anderen Methylchlorsilanen durch die Müller-Rochow-Synthese.[1][3]

Methodik:

-

Reaktanten: Gepulvertes Silicium und Chlormethan (CH₃Cl).

-

Katalysator: Gepulvertes Kupfer und Kupfer(II)-oxid.

-

Reaktionsbedingungen: Die Reaktion wird bei einer Temperatur von 350 °C durchgeführt.[3]

-

Prozess: Chlormethan wird über eine Mischung aus Silicium und dem Kupferkatalysator geleitet. Zunächst entsteht hauptsächlich Dichlordimethylsilan.[3]

-

Disproportionierung: Unter den herrschenden Reaktionsbedingungen disproportioniert das primär gebildete Dichlordimethylsilan zu Chlortrimethylsilan und this compound.[3]

-

Aufreinigung: Das entstehende Produktgemisch wird durch fraktionierte Destillation aufgrund der unterschiedlichen Siedepunkte der Komponenten getrennt.[3]

Bildunterschrift: Workflow der Müller-Rochow-Synthese für Methylchlorsilane.

Protokoll 2: Durchführung der Hydrolyse im Labormaßstab

Dieses Protokoll beschreibt die qualitative Durchführung der Hydrolyse von this compound, um dessen Reaktivität zu demonstrieren.[4]

Warnung: Aufgrund der Freisetzung von Chlorwasserstoffgas muss dieser Versuch zwingend unter einem Abzug durchgeführt werden.[4][5] Das Tragen von Schutzbrille, Handschuhen und Laborkittel ist unerlässlich.[4][5]

Materialien:

-

This compound (Xi, F)[4]

-

Destilliertes Wasser

-

Reagenzglas

-

Pipette

Methodik:

-

Vorbereitung: Ein Reagenzglas wird im Abzug mit ca. 18 ml Wasser befüllt.[4]

-

Reaktionsstart: Vorsichtig werden 2 ml this compound zum Wasser in das Reagenzglas gegeben.[4]

-

Beobachtung: Es kommt zu einer sofortigen und heftigen Reaktion. Ein starkes Aufbrausen ist zu beobachten, bei dem Gas (Chlorwasserstoff) entweicht.[4] Gleichzeitig bildet sich ein weißer Feststoff, der sich an den Wänden des Reagenzglases absetzt.[4]

-

Abschluss: Die Reaktion ist abgeschlossen, wenn kein Aufbrausen mehr zu beobachten ist und sich der Feststoff abgesetzt hat. Das Produkt ist ein polymeres Methylsiloxan.

Sicherheitshinweise

This compound ist als Gefahrstoff eingestuft und erfordert besondere Vorsichtsmaßnahmen bei der Handhabung.

-

Gefahrenpiktogramme: GHS02 (Flamme), GHS05 (Ätzwirkung), GHS06 (Totenkopf mit gekreuzten Knochen).

-

Signalwort: Gefahr.[1]

-

H-Sätze (Gefahrenhinweise):

-

P-Sätze (Sicherheitshinweise):

-

P210: Von Hitze, heißen Oberflächen, Funken, offenen Flammen und anderen Zündquellen fernhalten. Nicht rauchen.[6]

-

P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen.[6]

-

P301 + P312: BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen.[6]

-

P303 + P361 + P353: BEI BERÜHRUNG MIT DER HAUT (oder dem Haar): Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen.[6]

-

P304 + P340 + P310: BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. Sofort GIFTINFORMATIONSZENTRUM/Arzt anrufen.[6]

-

P305 + P351 + P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen.[6]

-

P403 + P235: An einem gut belüfteten Ort aufbewahren. Kühl halten.[1][6]

-

Bildunterschrift: Logischer Workflow für die sichere Handhabung von this compound.

References

- 1. Trichlor(methyl)silan – Wikipedia [de.wikipedia.org]

- 2. Chlor(trimethyl)silan – Wikipedia [de.wikipedia.org]

- 3. Chlortrimethylsilan [chemie.de]

- 4. Hydrolyse von Chlormethylsilanen [chemiedidaktik.uni-wuppertal.de]

- 5. Geschwindigkeit der Hydrolyse von Chlormethylsilanen [chemiedidaktik.uni-wuppertal.de]

- 6. merckmillipore.com [merckmillipore.com]

Technischer Leitfaden zur Hydrolyse von Trichlormethylsilan: Mechanismus und Kinetik

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: Trichlormethylsilan (TCMS), auch als Methyltrichlorsilan bekannt, ist eine organische Siliziumverbindung mit der Formel CH₃SiCl₃. Es ist eine farblose Flüssigkeit, die aufgrund ihrer hohen Reaktivität, insbesondere gegenüber Wasser, von großer industrieller Bedeutung ist.[1] Dieser technische Leitfaden bietet einen detaillierten Einblick in den Mechanismus und die Kinetik der Hydrolyse von this compound. Die Hydrolyse von TCMS ist eine schnelle und exotherme Reaktion, die zur Bildung von Polysiloxan-Netzwerken führt und die Grundlage für viele seiner Anwendungen bildet.[2][3]

Hydrolysemechanismus

Der Hydrolysemechanismus von this compound verläuft in zwei Hauptstufen: der primären Hydrolyse der Silizium-Chlor-Bindungen und der anschließenden Kondensation der intermediär gebildeten Silanole.

1. Hydrolyse: In der ersten Stufe reagiert this compound heftig mit Wasser, wobei die drei Silizium-Chlor-Bindungen schrittweise durch Silanolgruppen (Si-OH) ersetzt werden.[1] Bei dieser Reaktion wird Chlorwasserstoff (HCl) als Nebenprodukt freigesetzt, was zu einer stark sauren Reaktionsmischung führt.[2] Das Endprodukt dieser Stufe ist Methylsilantriol (CH₃Si(OH)₃).[1]

Die idealisierte Gesamtreaktion für die Hydrolyse lautet: CH₃SiCl₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HCl[1]

2. Kondensation: Das intermediär gebildete Methylsilantriol ist instabil und unterliegt einer schnellen Selbstkondensation.[1] Dabei reagieren die Silanolgruppen miteinander unter Abspaltung von Wasser und bilden Siloxanbindungen (Si-O-Si). Da jede Methylsilantriol-Einheit drei reaktive Hydroxylgruppen besitzt, führt diese Kondensationsreaktion zur Bildung eines hochgradig vernetzten dreidimensionalen Polysiloxan-Netzwerks.[2]

Die allgemeine Kondensationsreaktion kann wie folgt dargestellt werden: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O[1]

Das resultierende feste Produkt ist ein Polymethylsilsesquioxan, das als weißes Pulver isoliert werden kann.[2]

Kinetik der Hydrolyse

Die Hydrolyse von this compound ist eine äußerst schnelle Reaktion, was die quantitative Messung ihrer Kinetik mit herkömmlichen Methoden erschwert.[4] Die Reaktion findet praktisch augenblicklich bei Kontakt mit Wasser statt.[5]

Quantitative Daten

Aufgrund der extrem hohen Reaktionsgeschwindigkeit sind spezifische kinetische Parameter wie Reaktionsgeschwindigkeitskonstanten und Aktivierungsenergien für die Hydrolyse von this compound in der wissenschaftlichen Literatur kaum verfügbar. Die schnelle Hydrolyse schließt präzise Messungen oft aus.[4] Die nachstehende Tabelle fasst die verfügbaren qualitativen und vergleichenden kinetischen Informationen zusammen.

| Parameter | Wert/Beschreibung | Anmerkungen | Quellen |

| Reaktionsgeschwindigkeit | Sehr hoch, praktisch augenblicklich | Die Reaktion ist zu schnell für konventionelle kinetische Analysen. | [6] |

| Reaktionsordnung | Nicht experimentell bestimmt | Aufgrund der schnellen und komplexen Natur der Reaktion schwer zu ermitteln. | - |

| Aktivierungsenergie (Ea) | Nicht experimentell bestimmt | Es wird eine sehr niedrige Aktivierungsenergie erwartet. | - |

| Einfluss der Funktionalität | Die Reaktivität nimmt mit der Anzahl der Chloratome zu (T > D > M)* | This compound hydrolysiert schneller als Dichlordimethylsilan und Chlortrimethylsilan. | [5] |

* T = this compound, D = Dichlordimethylsilan, M = Chlortrimethylsilan

Experimentelle Protokolle

Ein gängiges Verfahren zur qualitativen oder semi-quantitativen Untersuchung der Hydrolyse von Chlorsilanen basiert auf der Messung der Zunahme der elektrischen Leitfähigkeit der wässrigen Phase, die durch die Bildung von Chlorwasserstoff (HCl) verursacht wird.

Protokoll: Untersuchung der Hydrolyse durch Leitfähigkeitsmessung

Dieses Protokoll ist eine Adaption eines an der Universität Wuppertal entwickelten Experiments.[5]

Materialien:

-

Bechergläser (250 ml)

-

Reagenzgläser

-

Magnetrührer und Rührfisch

-

Leitfähigkeitsmessgerät

-

Stoppuhr

-

Pipetten

-

This compound (TCMS)

-

Destilliertes Wasser

Sicherheitshinweise: this compound ist leicht entzündlich und reagiert heftig mit Wasser unter Freisetzung von giftigem und korrosivem Chlorwasserstoffgas. Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.[3][5]

Durchführung:

-

Ein Becherglas wird mit einer definierten Menge destilliertem Wasser (z. B. 50 ml) befüllt und auf einen Magnetrührer gestellt.

-

Das Leitfähigkeitsmessgerät wird in das Wasser getaucht und der Rührer auf eine mittlere Geschwindigkeit eingestellt.

-

Eine definierte Menge this compound (z. B. 4,98 g) wird in ein Reagenzglas abgewogen.

-

Das this compound wird zügig in das Wasser gegeben, und gleichzeitig wird die Stoppuhr gestartet.

-

Die Reaktion ist durch eine heftige Gasentwicklung und die Bildung eines weißen Feststoffs gekennzeichnet.[2]

-

Aufgrund der schnellen Bildung des festen Polysiloxans, das die Elektroden des Leitfähigkeitsmessgeräts beschädigen kann, ist eine quantitative Messung der Leitfähigkeitsänderung bei this compound nicht ratsam.[5] Die Beobachtung der schnellen Feststoffbildung dient als qualitativer Nachweis der extrem schnellen Hydrolyse und Kondensation.

Zusammenfassung und Ausblick

Die Hydrolyse von this compound ist ein fundamentaler Prozess mit weitreichender industrieller Anwendung, der zu hochgradig vernetzten Polysiloxan-Harzen führt. Der Mechanismus umfasst eine schnelle, schrittweise Hydrolyse der Si-Cl-Bindungen, gefolgt von einer ebenso schnellen Kondensation der resultierenden Silanol-Zwischenstufen. Die extreme Reaktionsgeschwindigkeit stellt eine erhebliche Herausforderung für die quantitative kinetische Analyse dar, weshalb detaillierte kinetische Daten in der Literatur weitgehend fehlen. Die im Leitfaden beschriebenen qualitativen experimentellen Ansätze ermöglichen jedoch ein grundlegendes Verständnis der Reaktionsdynamik. Zukünftige Forschungen könnten den Einsatz von "Stopped-Flow"-Techniken oder fortschrittlichen spektroskopischen Methoden erfordern, um die Kinetik dieser wichtigen Reaktion genauer zu untersuchen.

References

- 1. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. benchchem.com [benchchem.com]

Thermische Stabilität und Zersetzung von Trichlormethylsilan: Ein technischer Leitfaden

Veröffentlicht: 15. Dezember 2025

Autor: Gemini KI

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der chemischen Verfahrenstechnik und Materialwissenschaft.

Zusammenfassung

Trichlormethylsilan (CH₃SiCl₃), auch als Methyltrichlorsilan (MTS) bekannt, ist eine fundamentale Vorläufersubstanz in der chemischen Industrie, insbesondere für die Herstellung von Silikonen, Siliziumkarbid (SiC) und hochreinem Silizium.[1] Seine thermische Stabilität ist ein kritischer Parameter, der die Prozessbedingungen bei der chemischen Gasphasenabscheidung (CVD) und anderen Hochtemperatur-Synthesen maßgeblich beeinflusst. Dieses Dokument bietet eine detaillierte technische Übersicht über die thermische Stabilität, die Zersetzungsmechanismen, die entstehenden Produkte und die Kinetik des Zerfalls von this compound. Es fasst quantitative Daten aus der wissenschaftlichen Literatur zusammen, beschreibt experimentelle Methoden zur Untersuchung der Zersetzung und visualisiert die komplexen Reaktionspfade.

Thermische Stabilität und Zersetzungsprodukte

Die thermische Zersetzung von this compound wird in der Regel in einem Temperaturbereich von 825 K bis 977 K (ca. 552 °C bis 704 °C) unter vermindertem Druck (10–120 Torr) untersucht.[2][3] Die primäre Zersetzungsreaktion ist die homolytische Spaltung der Silizium-Kohlenstoff-Bindung, die zur Bildung eines Methylradikals (•CH₃) und eines Trichlorsilylradikals (•SiCl₃) führt.[4]

Die nachfolgenden Reaktionen dieser hochreaktiven Radikale mit dem Ausgangsmaterial oder untereinander führen zu einer Reihe von stabilen Endprodukten. Zu den wichtigsten nachgewiesenen Zersetzungsprodukten gehören Methan (CH₄), Trichlorsilan (HSiCl₃), Siliziumtetrachlorid (SiCl₄) und Chlorwasserstoff (HCl).[3][5][6] Die Anwesenheit von Wasserstoff als Trägergas kann die Zersetzungsrate von MTS erhöhen, was auf einen Radikalkettenmechanismus hindeutet.[5][6]

Quantitative Analyse der Zersetzungsprodukte

Die Verteilung der gasförmigen Produkte hängt stark von den Prozessparametern wie Temperatur, Verweilzeit und der Zusammensetzung des Gasgemisches ab. Die folgende Tabelle fasst die typischen stabilen Produkte zusammen, die bei der Pyrolyse von MTS identifiziert wurden.

| Produkt | Chemische Formel | Nachweismethode | Referenz |

| Methan | CH₄ | Gaschromatographie | [3] |

| Trichlorsilan | HSiCl₃ | Gaschromatographie | [3] |

| Siliziumtetrachlorid | SiCl₄ | Gaschromatographie | [3] |

| Chlorwasserstoff | HCl | Massenspektrometrie | [5][6] |

Kinetik und Mechanismus der Zersetzung

Die Untersuchung der Zersetzungskinetik ist entscheidend für das Verständnis und die Modellierung von CVD-Prozessen. Die Initiierungsreaktion, also die Spaltung der Si-C-Bindung, ist der geschwindigkeitsbestimmende Schritt.

Initiierungsreaktion: CH₃SiCl₃ → •CH₃ + •SiCl₃

Die Geschwindigkeitskonstante (k₁) für diese unimolekulare Reaktion wurde experimentell bestimmt. Nachfolgende Schritte im Reaktionsmechanismus umfassen die Abstraktion von Wasserstoff- oder Chloratomen aus dem MTS-Molekül durch die entstandenen Methylradikale.[2]

Sekundärreaktionen: •CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃ (Wasserstoff-Abstraktion) •CH₃ + CH₃SiCl₃ → CH₃Cl + •SiCl₂(CH₃) (Chlor-Abstraktion - weniger favorisiert)

Die kinetischen Parameter für die Schlüsselreaktionen der MTS-Pyrolyse sind in der folgenden Tabelle zusammengefasst.

| Reaktion | Parameter | Arrhenius-Ausdruck | Temperaturbereich (K) | Druckbereich (Torr) |

| Initiierung (CH₃SiCl₃ → •CH₃ + •SiCl₃) | k₁ | (9.6 ± 2.5) × 10¹⁹ exp(−(392 ± 18) kJ mol⁻¹/RT) s⁻¹ | 825–977 | 10–120 |

| H-Abstraktion (•CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃) | k₂ | (5.1 ± 0.4) × 10⁸ exp(−(61 ± 3) kJ mol⁻¹/RT) L mol⁻¹s⁻¹ | 825–977 | 10–120 |

| Cl-Abstraktion (•CH₃ + CH₃SiCl₃ → CH₃Cl + •SiCl₂(CH₃)) | k₃ | (1.5 ± 0.5) × 10⁹ exp(−(72 ± 6) kJ mol⁻¹/RT) L mol⁻¹s⁻¹ | 825–977 | 10–120 |

| Tabelle basierend auf den Daten von P. Ho und M. E. Coltrin, 2004.[2] |

Visualisierung des Zersetzungsmechanismus

Der vorgeschlagene Radikalkettenmechanismus für die Zersetzung von this compound kann wie folgt visualisiert werden. Das Diagramm zeigt die primäre Initiierungsreaktion und die nachfolgenden Abstraktionsschritte, die zu den Hauptprodukten führen.

Abbildung 1: Vereinfachter Reaktionspfad der MTS-Zersetzung.

Experimentelle Protokolle

Die Untersuchung der thermischen Zersetzung von MTS erfordert spezielle Hochtemperatur-Reaktorsysteme und empfindliche Analysemethoden.

Versuchsaufbau: Hochtemperatur-Strömungsreaktor (HTFR)

Die meisten kinetischen Studien werden in einem Hochtemperatur-Strömungsreaktor durchgeführt.[3][5]

-

Reaktor: Ein typischer Reaktor besteht aus einem Graphitrohr (z.B. 5 cm Innendurchmesser, 100 cm Länge), das in einer wassergekühlten, isolierten Vakuumkammer untergebracht ist.[5]

-

Heizung: Mehrere unabhängig voneinander gesteuerte Heizelemente umgeben das Rohr, um eine präzise und homogene Temperaturkontrolle (bis zu 1500 K) zu gewährleisten.[5]

-

Gas-Zufuhr: MTS wird typischerweise mit einem inerten Trägergas (z.B. Helium oder Stickstoff) oder einem reaktiven Gas (z.B. Wasserstoff) verdünnt.[3][5] Massenflussregler steuern die Gasflüsse präzise.

-

Druckregelung: Der Reaktordruck wird durch ein Drosselventil im Vakuumsystem, gekoppelt an einen Druckmessumformer, konstant gehalten.[5]

-

Probenahme und Analyse: Die gasförmigen Produkte werden durch eine Quarzkapillare aus der heißen Zone des Reaktors entnommen.[5] Die Analyse der Produktzusammensetzung erfolgt online mittels Gaschromatographie (GC) oder Massenspektrometrie (MS).[2][3][5]

Experimenteller Arbeitsablauf

Der Arbeitsablauf für ein typisches Zersetzungsexperiment ist im folgenden Diagramm dargestellt.

Abbildung 2: Typischer Arbeitsablauf für MTS-Pyrolyse-Experimente.

Fazit

Das Verständnis der thermischen Stabilität und der Zersetzungswege von this compound ist für die Optimierung industrieller Prozesse, insbesondere der chemischen Gasphasenabscheidung von Siliziumkarbid, von entscheidender Bedeutung. Die Zersetzung beginnt mit der Spaltung der Si-C-Bindung und folgt einem Radikalkettenmechanismus, der zu stabilen Produkten wie Methan, Trichlorsilan und Siliziumtetrachlorid führt. Die hier zusammengefassten kinetischen Daten und experimentellen Protokolle bieten eine wertvolle Grundlage für Forscher und Ingenieure, die an der Modellierung und Entwicklung von Hochtemperaturprozessen mit dieser vielseitigen Siliziumvorläufersubstanz arbeiten.

References

- 1. This compound [chemie.de]

- 2. Kinetics and Mechanism of Pyrolysis of Methyltrichlorosilane | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Löslichkeit von Trichlormethylsilan in organischen Lösungsmitteln: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen detaillierten Einblick in die Löslichkeit und Reaktivität von Trichlormethylsilan (TCS) in organischen Lösungsmitteln. Das Verständnis dieser Eigenschaften ist entscheidend für die sichere Handhabung, die Gestaltung von Synthesewegen und die Entwicklung robuster experimenteller Protokolle.

This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist eine farblose, flüchtige und reaktive Flüssigkeit, die in der organischen Synthese und in der Materialwissenschaft breite Anwendung findet. Seine Löslichkeit wird maßgeblich von seiner hohen Reaktivität gegenüber protischen Lösungsmitteln und seiner generellen Mischbarkeit mit aprotischen Lösungsmitteln bestimmt.

Qualitative und Quantitative Löslichkeitsdaten

This compound ist mit den meisten aprotischen organischen Lösungsmitteln vollständig mischbar. Dies bedeutet, dass es sich in jedem Verhältnis mit diesen Lösungsmitteln mischt, um eine homogene Phase zu bilden. Eine quantitative Angabe der Löslichkeit in g/100 ml oder mol/l ist in diesen Fällen nicht sinnvoll, da die Löslichkeit als unbegrenzt betrachtet werden kann. Die Wechselwirkung mit protischen Lösungsmitteln ist hingegen von heftigen chemischen Reaktionen geprägt.

Die folgende Tabelle fasst die Löslichkeitseigenschaften von this compound in verschiedenen Klassen organischer Lösungsmittel zusammen:

| Lösungsmittelklasse | Beispiele | Löslichkeit/Mischbarkeit von TCS | Anmerkungen und Reaktivität |

| Aprotische unpolare Lösungsmittel | Hexan, Benzol, Toluol | Vollständig mischbar | Ideale Lösungsmittel für inerte Reaktionsbedingungen. Es ist auf einen geringen Wassergehalt zu achten. |

| Aprotische polare Lösungsmittel | Diethylether, Tetrahydrofuran (THF), Chloroform, Dichlormethan, Ethylacetat | Vollständig mischbar | Weit verbreitete Lösungsmittel für Reaktionen mit TCS. THF kann bei längerer Lagerung Peroxide bilden, was bei der Destillation gefährlich sein kann. |

| Protische Lösungsmittel | Wasser, Alkohole (z.B. Methanol, Ethanol), Carbonsäuren | Nicht löslich, reagiert heftig | Heftige exotherme Reaktion unter Bildung von Chlorwasserstoff (HCl) und Silanolen, die zu Polysiloxanen kondensieren.[1][2] Diese Reaktion ist für die Synthese von Silikonen von zentraler Bedeutung. |

Experimentelle Protokolle

Bestimmung der Mischbarkeit von this compound mit einem aprotischen organischen Lösungsmittel

Dieses Protokoll beschreibt eine qualitative Methode zur visuellen Bestimmung der Mischbarkeit von this compound mit einem aprotischen organischen Lösungsmittel unter inerten Bedingungen.

Materialien:

-

This compound (hohe Reinheit)

-

Testlösungsmittel (wasserfrei)

-

Trockene Schlenk-Kolben oder Reagenzgläser mit Septum

-

Trockene Spritzen und Nadeln

-

Inertgas (Argon oder Stickstoff)

-

Schutzbrille, Handschuhe und Laborkittel

Durchführung:

-

Ein Schlenk-Kolben wird im Vakuum ausgeheizt und mit Inertgas befüllt, um eine wasser- und sauerstofffreie Atmosphäre zu gewährleisten.

-

Mittels einer trockenen Spritze werden 5 ml des wasserfreien aprotischen Lösungsmittels in den Kolben gegeben.

-

Unter Inertgas-Gegenstrom wird eine definierte Menge this compound (z.B. 1 ml) langsam mit einer weiteren trockenen Spritze zu dem Lösungsmittel gegeben.

-

Das Gemisch wird vorsichtig geschwenkt.

-

Die Mischung wird visuell auf Anzeichen von Unmischbarkeit untersucht, wie die Bildung von zwei Phasen, Trübung oder Ausfällung.

-

Bei vollständiger Mischbarkeit sollte eine klare, homogene Lösung resultieren. Der Versuch kann mit unterschiedlichen Mischungsverhältnissen wiederholt werden, um die vollständige Mischbarkeit zu bestätigen.

Diagramm des Experimentellen Arbeitsablaufs

Abbildung 1: Schematischer Arbeitsablauf zur qualitativen Bestimmung der Mischbarkeit.

Logische Beziehungen und Signalwege

Die "Löslichkeit" von this compound ist untrennbar mit seiner Reaktivität verbunden. Das folgende Diagramm veranschaulicht die logische Beziehung zwischen der Art des Lösungsmittels und der resultierenden Wechselwirkung mit this compound.

Abbildung 2: Entscheidungsdiagramm zur Wechselwirkung von TCS mit Lösungsmitteln.

Zusammenfassung und Sicherheitshinweise

Zusammenfassend lässt sich sagen, dass this compound in der Regel mit aprotischen organischen Lösungsmitteln vollständig mischbar ist, während es mit protischen Lösungsmitteln heftig reagiert. Bei der Arbeit mit this compound ist unbedingt auf die Verwendung von trockenen Lösungsmitteln und eine inerte Atmosphäre zu achten, um unerwünschte Nebenreaktionen mit Wasser zu vermeiden. Die bei der Reaktion mit protischen Lösungsmitteln entstehende Salzsäure ist stark korrosiv.[2] Es ist zwingend erforderlich, in einem gut belüfteten Abzug zu arbeiten und geeignete persönliche Schutzausrüstung zu tragen.

References

Technischer Leitfaden zum Sicherheitsdatenblatt und zur Handhabung von Trichlormethylsilan im Labor

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zum sicheren Umgang mit Trichlormethylsilan (auch bekannt als Methyltrichlorsilan) im Labor. Es fasst relevante Daten aus Sicherheitsdatenblättern zusammen, beschreibt Handhabungsprotokolle und stellt wichtige Sicherheitsabläufe grafisch dar.

Stoffidentifikation und Eigenschaften

This compound (Summenformel: CH₃Cl₃Si) ist eine farblose, leichtentzündliche Flüssigkeit mit einem stechenden Geruch.[1][2] Es gehört zur Gruppe der halogenierten Silane und ist eine wichtige Basischemikalie in der organisch-chemischen Synthese.[1][2]

Physikalisch-chemische Eigenschaften

Die quantitativen physikalisch-chemischen Daten sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Quelle |

| CAS-Nummer | 75-79-6 | [1][3] |

| EG-Nummer | 200-902-6 | [1][3] |

| Molare Masse | 149,48 g/mol | [1] |

| Aggregatzustand | Flüssig | [1] |

| Dichte | 1,29 g/cm³ (bei 20 °C) | [1] |

| Schmelzpunkt | -90 °C | [1] |

| Siedepunkt | 66 °C | [1] |

| Dampfdruck | 179 hPa (bei 20 °C) | [1] |

| Löslichkeit | Reagiert heftig mit Wasser | [1] |

Sicherheitstechnische Kenngrößen

| Kenngröße | Wert | Quelle |

| Flammpunkt | -9 °C | |

| Zündtemperatur | 490 °C | |

| Explosionsgrenzen (Vol.-%) | 7,6 - 11,9 | |

| GHS-Piktogramme | Flamme, Ätzwirkung, Ausrufezeichen | [1] |

| Signalwort | Gefahr | [1] |

| H-Sätze | H225, H315, H319, H335, EUH014 | [1] |

| P-Sätze | P302+P352, P304+P340, P305+P351+P338, P403+P235 | [1] |

Gefahren und Toxizität

Die Hauptgefahr von this compound geht von seiner leichten Entzündbarkeit und seiner heftigen Reaktion mit Wasser aus.[2][4][5] Bei Kontakt mit Wasser oder Luftfeuchtigkeit hydrolysiert es und bildet Salzsäure (Chlorwasserstoff), die schwere Verätzungen der Haut, der Augen und der Atemwege verursachen kann.[2][3][5] Die Dämpfe sind schwerer als Luft und können am Boden explosive Gemische bilden.[2]

Akute Toxizität

| Endpunkt | Wert | Spezies | Expositionsdauer | Quelle |

| LC50 (inhalativ) | 450 ppm | Ratte | 4 h | [6] |

| LC50 (inhalativ) | 30 ppm | Maus | 2 h | [6] |

| LD50 (oral) | 1620 µl/kg | Ratte | - | [2] |

Experimentelle Protokolle und Handhabung

Die sichere Handhabung von this compound erfordert strikte Einhaltung von Sicherheitsprotokollen, um Exposition und Unfälle zu vermeiden.

Protokoll zur sicheren Handhabung

-

Vorbereitung und Gefährdungsbeurteilung:

-

Führen Sie vor Beginn der Arbeiten eine gründliche Gefährdungsbeurteilung durch.

-

Stellen Sie sicher, dass alle benötigten Sicherheitsausrüstungen (Abzug, persönliche Schutzausrüstung, Notfallausrüstung) vorhanden und funktionsfähig sind.

-

Arbeiten Sie ausschließlich in einem gut funktionierenden Abzug.[7]

-

Leitungen und Apparaturen müssen vor dem Befüllen absolut trocken sein und mit trockenem Stickstoff gespült werden.[3]

-

-

Persönliche Schutzausrüstung (PSA):

-

Augenschutz: Tragen Sie eine dicht schließende Schutzbrille und einen Gesichtsschutz.[7] Bei möglicher Dampfexposition ist eine Vollmaske zu bevorzugen.[3]

-

Handschutz: Tragen Sie geeignete Chemikalienschutzhandschuhe (z. B. aus Butylkautschuk, Nitrilkautschuk).

-

Körperschutz: Tragen Sie einen Laborkittel oder einen Chemikalienschutzanzug.

-

Atemschutz: Halten Sie ein geeignetes Atemschutzgerät mit Gasfilter B (grau) für Notfälle bereit.[3]

-

-

Durchführung der Arbeiten:

-

Ab- und Umfüllarbeiten sollten unter einer inerten Atmosphäre (z. B. Stickstoff) durchgeführt werden.[3]

-

Vermeiden Sie den Kontakt mit Wasser, Feuchtigkeit und unverträglichen Materialien (siehe Abschnitt 4).

-

Treffen Sie Maßnahmen gegen elektrostatische Aufladung, indem Sie alle Anlagenteile erden.[3][7]

-

Halten Sie Zündquellen fern und rauchen Sie nicht.[7]

-

Öffnen und handhaben Sie Behälter mit Vorsicht.[7]

-

-

Lagerung:

-

Lagern Sie this compound in dicht verschlossenen Behältern an einem kühlen, trockenen und gut belüfteten Ort.[3]

-

Die Lagerung sollte an einem feuerbeständigen Ort erfolgen, idealerweise außerhalb des Gebäudes.[3]

-

Schützen Sie die Substanz vor Feuchtigkeit und lagern Sie sie unter Stickstoff.[3]

-

Die Lagerklasse ist 3 (entzündliche Flüssigkeiten).[7]

-

-

Entsorgung:

-

Flüssige Reste und verunreinigtes Material müssen als gefährlicher Abfall entsorgt werden.

-

Hydrolyseempfindliche Reagenzien können vorsichtig unter Rühren in eisgekühlte 10%ige Natronlauge eingetragen werden.[8] Beachten Sie dabei die mögliche Entwicklung ätzender Gase.[8]

-

Leere Behälter können nach dem Spülen mit trockenem Stickstoff und anschließendem Füllen mit Wasser neutralisiert und entsorgt werden.[3]

-

Protokoll für Erste-Hilfe-Maßnahmen

-

Allgemeine Hinweise:

-

Nach Einatmen:

-

Nach Hautkontakt:

-

Nach Augenkontakt:

-

Nach Verschlucken:

Visualisierungen

Die folgenden Diagramme visualisieren wichtige Arbeitsabläufe und Zusammenhänge im Umgang mit this compound.

Abbildung 1: Schematischer Arbeitsablauf für den sicheren Umgang mit this compound im Labor.

Abbildung 2: Vereinfachtes Flussdiagramm für Erste-Hilfe-Maßnahmen nach einer Exposition.

Abbildung 3: Darstellung der Kerngefahren und ihrer Konsequenzen.

References

- 1. Trichlor(methyl)silan – Wikipedia [de.wikipedia.org]

- 2. This compound [chemie.de]

- 3. gestis.dguv.de [gestis.dguv.de]

- 4. Trichlor(methyl)silan - Wikiwand [wikiwand.com]

- 5. fishersci.ch [fishersci.ch]

- 6. igsvtu.lanuk.nrw.de [igsvtu.lanuk.nrw.de]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cheminfo.ch: Notfall > Unsichtbar > Erste Hilfe [cheminfo.ch]

- 10. klueverundschulz.de [klueverundschulz.de]

Technischer Leitfaden zu den Reaktionsmechanismen von Trichlormethylsilan mit Alkoholen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung der Reaktionsmechanismen von Trichlormethylsilan (CH₃SiCl₃) mit Alkoholen. Es werden die zugrunde liegenden Prinzipien der nukleophilen Substitution am Siliziumatom, potenzielle Reaktionswege, quantitative Daten (soweit in der öffentlich zugänglichen Literatur verfügbar) und detaillierte experimentelle Protokolle zur Untersuchung dieser Reaktionen erörtert.

Einleitung

This compound (TCMS) ist eine hochreaktive Organosiliciumverbindung, die als wichtiger Baustein in der Synthese von Silikonen und als Oberflächenmodifizierungsmittel dient. Seine Reaktivität wird durch die stark polarisierte Silizium-Chlor-Bindung bestimmt, die das Siliziumatom zu einem exzellenten Elektrophil macht. Die Reaktion mit nukleophilen Reagenzien wie Alkoholen (Alkoholyse) ist eine grundlegende Transformation zur Bildung von Alkoxysilanen, die als Zwischenprodukte für die Herstellung von Silikonpolymeren und anderen Materialien von großer Bedeutung sind. Das Verständnis der zugrunde liegenden Reaktionsmechanismen ist entscheidend für die Kontrolle der Reaktionsgeschwindigkeit, der Produktausbeute und der Polymerarchitektur.

Die allgemeine Reaktion von this compound mit einem Alkohol (ROH) lässt sich wie folgt zusammenfassen:

CH₃SiCl₃ + 3 ROH → CH₃Si(OR)₃ + 3 HCl

Diese Reaktion verläuft schrittweise, wobei die drei Chloratome sukzessive durch Alkoxygruppen ersetzt werden. Bei jeder Substitutionsstufe wird ein Molekül Chlorwasserstoff (HCl) freigesetzt.

Kernreaktionsmechanismen

Die Alkoholyse von this compound ist eine nukleophile Substitution am Siliziumatom. Der Mechanismus kann, analog zur organischen Chemie an Kohlenstoffzentren, über verschiedene Wege verlaufen, die hauptsächlich als Sₙ2-artig (bimolekular) oder Sₙ1-artig (unimolekular) beschrieben werden. Die genaue Natur des Mechanismus hängt von verschiedenen Faktoren ab, darunter die sterische Hinderung am Alkohol und am Silan, die Polarität des Lösungsmittels und die Anwesenheit von Katalysatoren.

Sₙ2-artiger Mechanismus (Assoziativ)

Für die Reaktion von Chlorsilanen mit Alkoholen wird überwiegend ein assoziativer Sₙ2-artiger Mechanismus postuliert. Bei diesem Mechanismus greift das Alkoholmolekül als Nukleophil das elektrophile Siliziumatom an und bildet einen pentakoordinierten Übergangszustand oder ein kurzlebiges Intermediat.

Die Schritte sind wie folgt:

-

Nukleophiler Angriff: Das Sauerstoffatom des Alkohols greift das Siliziumatom an.

-

Bildung des Übergangszustands: Es bildet sich ein trigonal-bipyramidaler Übergangszustand, in dem die angreifende Alkoholgruppe und die austretende Chlorgruppe axiale Positionen einnehmen.

-

Abspaltung der Abgangsgruppe: Das Chloratom wird als Chloridion abgespalten, gleichzeitig oder kurz nachdem das Proton des angreifenden Alkohols auf ein anderes Alkoholmolekül oder eine Base übertragen wird, um die positive Ladung am Sauerstoff zu neutralisieren.

-

Produktbildung: Es entsteht ein Alkoxysilan und Chlorwasserstoff.

Dieser Mechanismus wird durch weniger sterisch gehinderte Alkohole und unpolare Lösungsmittel begünstigt.

Abbildung 1: Sₙ2-artiger Mechanismus der Alkoholyse von this compound.

Sₙ1-artiger Mechanismus (Dissoziativ)

Obwohl weniger verbreitet, kann unter bestimmten Bedingungen ein dissoziativer, Sₙ1-artiger Mechanismus auftreten. Dieser Weg wird durch die Bildung eines intermediären, positiv geladenen "Silicenium"-Ions (R₃Si⁺) charakterisiert.

Die Schritte sind wie folgt:

-

Dissoziation: Die Si-Cl-Bindung bricht heterolytisch, um ein dreifach koordiniertes Silicenium-Ion und ein Chloridion zu bilden. Dies ist der geschwindigkeitsbestimmende Schritt.

-

Nukleophiler Angriff: Das Alkoholmolekül greift das hochreaktive Silicenium-Ion schnell an.

-

Deprotonierung: Das resultierende Oxonium-Ion wird deprotoniert, um das Alkoxysilan und HCl zu bilden.

Dieser Mechanismus wird durch polar-protische Lösungsmittel, die das ionische Intermediat stabilisieren können, und durch sterisch anspruchsvolle Substrate begünstigt.

Abbildung 2: Sₙ1-artiger Mechanismus der Alkoholyse von this compound.

Quantitative Daten

Spezifische kinetische Daten wie Reaktionsgeschwindigkeitskonstanten und Aktivierungsenergien für die Alkoholyse von this compound sind in der wissenschaftlichen Literatur nur spärlich vorhanden. Die Reaktionen sind oft sehr schnell und exotherm, was kinetische Messungen erschwert. Die meisten Studien konzentrieren sich auf die Hydrolyse von Chlorsilanen.

Die Reaktivität der Chlormethylsilane gegenüber Nukleophilen nimmt im Allgemeinen in der folgenden Reihenfolge ab: CH₃SiCl₃ > (CH₃)₂SiCl₂ > (CH₃)₃SiCl

Diese Abstufung ist auf eine Kombination aus sterischen und elektronischen Effekten zurückzuführen. Weniger Methylgruppen führen zu geringerer sterischer Hinderung am Siliziumatom, und die höhere Anzahl an elektronenziehenden Chloratomen erhöht die Elektrophilie des Siliziums in this compound.

Die folgende Tabelle fasst qualitative Beobachtungen und allgemeine Trends zusammen.

| Eigenschaft | This compound (CH₃SiCl₃) | Dichlordimethylsilan ((CH₃)₂SiCl₂) | Chlortrimethylsilan ((CH₃)₃SiCl) |

| Relative Reaktivität | Höchste | Mittel | Niedrigste |

| Sterische Hinderung | Geringste | Mittel | Höchste |

| Elektrophilie des Si | Höchste | Mittel | Niedrigste |

| Hauptprodukt der Polykondensation | Stark vernetzte Harze | Lineare oder zyklische Polymere | Dimer (Hexamethyldisiloxan) |

Experimentelle Protokolle

Die Untersuchung der Kinetik der Alkoholyse von Chlorsilanen erfordert Methoden, die die schnelle Reaktion verfolgen und mit den korrosiven Nebenprodukten (HCl) umgehen können. Nachfolgend wird ein allgemeines Protokoll zur Untersuchung der Reaktionskinetik mittels Leitfähigkeitsmessung beschrieben, das von der Hydrolyse auf die Alkoholyse angepasst werden kann, sowie ein Workflow für die Produktanalyse mittels Gaschromatographie (GC).

Protokoll zur Kinetikuntersuchung mittels Leitfähigkeitsmessung

Diese Methode nutzt die Zunahme der Leitfähigkeit der Lösung durch die Bildung von ionischem Chlorwasserstoff (HCl), um die Reaktionsgeschwindigkeit zu verfolgen.

Materialien:

-

This compound

-

Wasserfreier Alkohol (z. B. Ethanol, Methanol)

-

Wasserfreies, unpolares Lösungsmittel (z. B. Toluol, Hexan)

-

Leitfähigkeitssonde mit Messgerät

-

Thermostatisiertes Reaktionsgefäß mit Magnetrührer

-

Injektionsspritze und Septum

-

Stoppuhr

Durchführung:

-

Eine definierte Menge des wasserfreien Alkohols wird in einem Überschuss des wasserfreien, unpolaren Lösungsmittels im thermostatisierten Reaktionsgefäß vorgelegt.

-

Die Leitfähigkeitssonde wird in die Lösung eingetaucht und der Rührer wird eingeschaltet.

-

Nachdem sich eine stabile Temperatur und ein stabiler Basis-Leitfähigkeitswert eingestellt haben, wird eine definierte, geringe Menge this compound schnell über die Spritze durch das Septum injiziert.

-

Gleichzeitig mit der Injektion wird die Stoppuhr gestartet.

-

Die Leitfähigkeit der Lösung wird in regelmäßigen Zeitintervallen aufgezeichnet, bis keine signifikante Änderung mehr auftritt.

-

Die Reaktionsgeschwindigkeitskonstante kann aus der zeitlichen Änderung der Leitfähigkeit berechnet werden, da diese proportional zur Konzentration des gebildeten HCl ist.

Sicherheitshinweise: this compound ist leicht entzündlich, korrosiv und reagiert heftig mit Feuchtigkeit. Alle Arbeiten müssen unter einem Abzug und unter striktem Feuchtigkeitsausschluss durchgeführt werden. Geeignete persönliche Schutzausrüstung ist zu tragen.[1]

Workflow zur Produktanalyse

Die Analyse der Produktzusammensetzung (z. B. das Verhältnis von mono-, di- und trisubstituierten Silanen) im Zeitverlauf kann mittels Gaschromatographie (GC) oder Kernspinresonanzspektroskopie (NMR) erfolgen.

Abbildung 3: Workflow für die Analyse der Alkoholyseprodukte mittels GC-MS.

Schlussfolgerung

Die Reaktion von this compound mit Alkoholen ist ein fundamentaler Prozess in der Siliciumchemie, der primär über einen Sₙ2-artigen Mechanismus mit einem pentakoordinierten Übergangszustand abläuft. Die hohe Reaktivität von this compound im Vergleich zu anderen Chlormethylsilanen macht es zu einem wertvollen Ausgangsstoff für die Herstellung stark vernetzter Silikonharze. Während detaillierte kinetische Daten für diese spezifische Reaktion begrenzt sind, können die Mechanismen aus den allgemeinen Prinzipien der nukleophilen Substitution am Siliziumatom abgeleitet werden. Die experimentelle Untersuchung erfordert sorgfältige Handhabung unter inerten Bedingungen und den Einsatz schneller analytischer Techniken wie Leitfähigkeitsmessungen, GC oder NMR-Spektroskopie.

References

Technischer Leitfaden zu Trichlormethylsilan: Molekülstruktur und spektroskopische Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Molekülstruktur und die spektroskopischen Eigenschaften von Trichlormethylsilan (CH₃SiCl₃). Es fasst die verfügbaren quantitativen Daten zusammen, beschreibt die experimentellen Protokolle zur Datenerfassung und visualisiert die molekulare und analytische Struktur.

Molekülstruktur

This compound, auch als Methyltrichlorsilan bekannt, ist eine Organosiliciumverbindung mit der chemischen Formel CH₃SiCl₃.[1][2] Die Struktur besteht aus einem zentralen Siliciumatom, das tetraedrisch an eine Methylgruppe (-CH₃) und drei Chloratome (-Cl) gebunden ist.

dot

Abbildung 1: Molekülstruktur von this compound.

Physikalisch-chemische Eigenschaften

Die grundlegenden physikalisch-chemischen Eigenschaften von this compound sind in Tabelle 1 zusammengefasst.

| Eigenschaft | Wert | Referenz |

| Summenformel | CH₃Cl₃Si | [1] |

| Molekulargewicht | 149.48 g/mol | [3] |

| CAS-Nummer | 75-79-6 | [3] |

| Aussehen | Farblose, rauchende Flüssigkeit mit stechendem Geruch | [3] |

Spektroskopische Daten

Die spektroskopische Analyse ist entscheidend für die strukturelle Aufklärung und Charakterisierung von this compound.

Kernspinresonanz (NMR) Spektroskopie

Die NMR-Spektroskopie liefert detaillierte Informationen über die chemische Umgebung der magnetisch aktiven Kerne.

¹H-NMR-Spektrum

Das ¹H-NMR-Spektrum von this compound zeigt ein einzelnes Singulett für die drei äquivalenten Protonen der Methylgruppe.

| Parameter | Wert |

| Chemische Verschiebung (δ) | 1.131 ppm |

| Lösungsmittel | CDCl₃ |

| Frequenz | 300 MHz |

| Multiplizität | Singulett |

¹³C-NMR- und ²⁹Si-NMR-Spektren

Obwohl in verschiedenen Datenbanken wie SpectraBase und PubChem auf die Existenz von ¹³C-NMR- und ²⁹Si-NMR-Spektren für this compound hingewiesen wird, konnten in den durchgeführten Suchen keine spezifischen Werte für die chemischen Verschiebungen gefunden werden.[3][4][5][6][7]

Massenspektrometrie (MS)

Die Massenspektrometrie gibt Aufschluss über die Masse und die Fragmentierung des Moleküls.

| m/z | Relative Intensität (%) |

| 148 | 11.2 |

| 133 | 100.0 |

| 135 | 98.3 |

| 137 | 33.6 |

| 113 | 23.4 |

| 115 | 15.4 |

| 63 | 27.5 |

Schwingungsspektroskopie (IR und Raman)

Die Infrarot- (IR) und Raman-Spektroskopie sind komplementäre Techniken zur Untersuchung der molekularen Schwingungen. Detaillierte experimentelle Spektren mit einer vollständigen Zuordnung der Schwingungsbanden konnten in den vorliegenden Recherchen nicht gefunden werden. Es wird jedoch berichtet, dass die Torsionsschwingung der Methylgruppe um die Si-C-Achse bei etwa 165 cm⁻¹ liegt, aber aufgrund ihrer Symmetrie sowohl im IR- als auch im Raman-Spektrum inaktiv ist.[8]

Experimentelle Protokolle

NMR-Spektroskopie

-

Probenvorbereitung: Eine kleine Menge this compound (ca. 0.04 ml) wird in einem NMR-Röhrchen in ca. 0.5 ml deuteriertem Chloroform (CDCl₃) gelöst.[1] Tetramethylsilan (TMS) wird typischerweise als interner Standard für die Kalibrierung der chemischen Verschiebung auf 0 ppm verwendet.

-

Datenerfassung: Das ¹H-NMR-Spektrum wurde mit einem 300-MHz-NMR-Spektrometer aufgenommen.[1] Für die ¹³C- und ²⁹Si-NMR-Spektroskopie würden Standard-Pulssequenzen verwendet, wobei für das ²⁹Si-NMR aufgrund der geringen natürlichen Häufigkeit und des potenziell langen Relaxationszeiten möglicherweise längere Messzeiten oder spezielle Techniken wie die Kreuzpolarisation (CP) erforderlich sind.

Massenspektrometrie

-

Ionisierungsmethode: Die Daten wurden mittels Elektronenionisation (EI) bei einer Energie von 75 eV gewonnen.[1]

-

Geräteparameter: Die Quelltemperatur wurde auf 260 °C und die Probentemperatur auf 180 °C eingestellt.[1]

-

Analyse: Die erzeugten Ionen werden nach ihrem Masse-zu-Ladung-Verhältnis (m/z) in einem Massenanalysator getrennt und von einem Detektor erfasst, um das Massenspektrum zu erzeugen.

Schwingungsspektroskopie

-

IR-Spektroskopie: Für die Aufnahme eines IR-Spektrums von flüssigem this compound kann die Substanz als dünner Film zwischen zwei Salzplatten (z. B. KBr oder NaCl) aufgetragen werden. Alternativ kann eine Gasphasenmessung in einer Gasküvette durchgeführt werden. Das Spektrum wird typischerweise in einem Fourier-Transform-Infrarot (FTIR)-Spektrometer aufgezeichnet.

-

Raman-Spektroskopie: Das Raman-Spektrum einer flüssigen Probe wird üblicherweise in einer Quarzküvette aufgenommen. Ein Laser, z. B. ein Nd:YAG-Laser, wird zur Anregung der Probe verwendet, und das gestreute Licht wird analysiert.

Analytischer Arbeitsablauf

Die folgende Abbildung veranschaulicht die Beziehung zwischen den spektroskopischen Methoden und den daraus abgeleiteten Strukturinformationen für this compound.

dot

Abbildung 2: Workflow der spektroskopischen Analyse von this compound.

References

- 1. Methyltrichlorosilane(75-79-6) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. scispace.com [scispace.com]

Die Entdeckung und frühe Nutzung von Trichlormethylsilan: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt dieser Leitfaden eine eingehende technische Untersuchung der Entdeckung und der ersten Anwendungen von Trichlormethylsilan dar. Die Informationen basieren auf historischen Patenten, frühen wissenschaftlichen Veröffentlichungen und technischen Datenblättern aus der Mitte des 20. Jahrhunderts.

This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist eine grundlegende Organosiliciumverbindung, die eine entscheidende Rolle bei der Entwicklung der modernen Siliconchemie spielte. Seine Entdeckung in den frühen 1940er Jahren revolutionierte die Herstellung von polymeren Materialien und eröffnete den Weg für eine breite Palette von Anwendungen, die von Hochleistungsbeschichtungen bis hin zu Elektroisolierungen reichen.

Entdeckung: Der direkte Prozess

Die kommerziell nutzbare Synthese von Methylchlorsilanen, einschließlich this compound, wurde unabhängig voneinander von zwei Forschern in den frühen 1940er Jahren entwickelt: Eugene G. Rochow in den Vereinigten Staaten und Richard Müller in Deutschland. Dieses als "Direktprozess" oder "Müller-Rochow-Synthese" bekannte Verfahren ist nach wie vor die wichtigste industrielle Methode zur Herstellung dieser Verbindungen.[1][2]

Der Durchbruch bestand in der direkten Reaktion von gasförmigem Methylchlorid mit elementarem Silicium in Gegenwart eines Kupferkatalysators bei erhöhten Temperaturen.[3] Vor dieser Entdeckung waren Organosiliciumverbindungen nur über umständliche und teure mehrstufige Verfahren zugänglich, was ihre kommerzielle Nutzung stark einschränkte.[2]

Wichtige historische Patente und Veröffentlichungen:

-

Eugene G. Rochow (General Electric): Rochows Arbeit gipfelte im US-Patent 2,380,995, angemeldet am 26. September 1941 und erteilt am 7. August 1945.[3] Seine grundlegenden Erkenntnisse wurden auch in einem wegweisenden Artikel im Journal of the American Chemical Society im Jahr 1945 veröffentlicht.[4][5]

-

Richard Müller (Chemische Fabrik von Heyden): Müller meldete sein Verfahren im Juni 1942 in Deutschland zum Patent an.

Frühe Synthesemethoden: Experimentelle Protokolle

Die ursprünglichen experimentellen Aufbauten von Rochow und Müller waren relativ einfach, legten aber den Grundstein für die heutige großtechnische Produktion.

Rochows Laborsynthese (basierend auf dem Patent von 1941)

Das von Eugene G. Rochow beschriebene Verfahren umfasste die Reaktion von Methylchlorid-Dampf mit einer Silicium-Kupfer-Mischung in einem erhitzten Rohrreaktor.

Apparatur:

-

Ein hitzebeständiges Reaktionsrohr (z. B. aus Pyrex-Glas oder Quarz).

-

Ein Röhrenofen zur Beheizung des Reaktionsrohrs.

-

Ein System zur Einleitung von gasförmigem Methylchlorid.

-

Ein Kondensationssystem am Ausgang des Reaktors, um die flüchtigen Produkte aufzufangen.

Reagenzien:

-

Fein gepulvertes Silicium.

-

Kupfer in Form von Pulver oder Spänen als Katalysator.

-

Gasförmiges Methylchlorid.

Protokoll:

-

Eine Mischung aus Siliciumpulver und Kupferkatalysator wurde in das Reaktionsrohr gegeben. Rochow beschreibt in seinem Patent die Verwendung von Legierungen aus Kupfer und Silicium.[3]

-

Das Reaktionsrohr wurde in einem Röhrenofen auf eine Temperatur zwischen 250 °C und 400 °C erhitzt.[6]

-

Ein kontrollierter Strom von gasförmigem Methylchlorid wurde durch das erhitzte Reaktionsrohr geleitet.

-

Die aus dem Reaktor austretenden gasförmigen Produkte, eine Mischung aus verschiedenen Methylchlorsilanen und nicht umgesetztem Methylchlorid, wurden durch einen gekühlten Kondensator geleitet.

-

Die kondensierte flüssige Mischung wurde aufgefangen und anschließend durch fraktionierte Destillation aufgetrennt, um die einzelnen Methylchlorsilane, einschließlich this compound, zu isolieren.

Die Reaktion ist exotherm, und die Temperaturkontrolle war ein wichtiger Faktor, um die Bildung von unerwünschten Nebenprodukten wie Kohlenstoffablagerungen zu minimieren.[3]

Produktverteilung: Der direkte Prozess führt zu einer Mischung von Methylchlorsilanen. Die relativen Anteile der Produkte konnten durch die Reaktionsbedingungen, insbesondere die Temperatur und die Zusammensetzung des Katalysators, beeinflusst werden.

| Produkt | Formel | Siedepunkt (°C) |

| Tetrachlorsilan | SiCl₄ | 57.6 |

| This compound | CH₃SiCl₃ | 66.1 |

| Dichlordimethylsilan | (CH₃)₂SiCl₂ | 70.0 |

| Chlortrimethylsilan | (CH₃)₃SiCl | 57.3 |

Die Tabelle zeigt eine typische Produktpalette, die bei der Müller-Rochow-Synthese anfällt.

Frühe Anwendungen: Die Geburt der Silicone

Die Entdeckung einer wirtschaftlichen Syntheseroute für this compound und andere Methylchlorsilane war der Katalysator für die kommerzielle Entwicklung von Siliconen in den 1940er Jahren.[1] this compound war aufgrund seiner drei reaktiven Chloratome ein Schlüsselbaustein für die Herstellung von hochvernetzten Siliconharzen.

Herstellung von Siliconharzen

Die primäre Anwendung von this compound in den Anfangstagen war die Herstellung von Siliconharzen durch Hydrolyse.

Experimentelles Protokoll zur Hydrolyse:

-

This compound wurde unter kontrollierten Bedingungen zu Wasser oder einer Mischung aus Wasser und einem organischen Lösungsmittel (wie Toluol oder Ether) gegeben.

-

Die Hydrolyse der Si-Cl-Bindungen führte zur Bildung von reaktiven Silanol-Gruppen (Si-OH) und Salzsäure als Nebenprodukt. CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

-

Die entstandenen Methylsilantriole waren instabil und kondensierten spontan unter Wasserabspaltung zu einem dreidimensionalen Polysiloxan-Netzwerk, dem Siliconharz. n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

Die Reaktionsbedingungen, wie die Temperatur und die Anwesenheit von Lösungsmitteln, wurden variiert, um die Eigenschaften des resultierenden Harzes zu steuern.

Eigenschaften und Anwendungen früher Siliconharze

Die durch die Hydrolyse von this compound gewonnenen Harze zeichneten sich durch eine Reihe von für die damalige Zeit bemerkenswerten Eigenschaften aus, die ihre frühe kommerzielle Nutzung vorantrieben.

| Eigenschaft | Beschreibung | Frühe Anwendung |

| Hitzebeständigkeit | Die Silicium-Sauerstoff-Bindung im Polymerrückgrat ist thermisch sehr stabil. Die Harze konnten Temperaturen von über 250 °C standhalten.[7][8] | Bindemittel für hitzebeständige Lacke und Beschichtungen für Öfen, Motoren und Auspuffanlagen.[7] |

| Elektrische Isoliereigenschaften | Die Harze wiesen einen hohen elektrischen Widerstand auf und behielten ihre Isoliereigenschaften auch bei hohen Temperaturen und Feuchtigkeit.[8] | Imprägnierung von Glasfasergeweben und Glimmer für die Elektroisolierung in Motoren und anderen elektrischen Geräten, insbesondere für militärische Anwendungen im Zweiten Weltkrieg.[9] |

| Wasserabweisung | Die an das Silicium gebundenen Methylgruppen verliehen der Harzoberfläche hydrophobe Eigenschaften.[7][8] | Wasserabweisende Oberflächenbehandlungen und Schutzbeschichtungen. |

| Chemische Beständigkeit | Die vernetzte Siloxanstruktur bot eine gute Beständigkeit gegenüber vielen Chemikalien.[8] | Schutzlacke in chemisch anspruchsvollen Umgebungen. |

Die Entwicklung dieser Harze durch Unternehmen wie Dow Corning und General Electric in den 1940er und 1950er Jahren legte den Grundstein für die breite Palette an Siliconprodukten, die heute verfügbar sind. Die einzigartige Kombination aus thermischer Stabilität, elektrischer Isolierung und Wasserabweisung machte this compound zu einem unverzichtbaren Ausgangsmaterial in der aufstrebenden Siliconindustrie.

References

- 1. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. US2380995A - Preparation of organosilicon halides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Shin-Etsu Silicone : Silicone resins [shinetsusilicone-global.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. What is a Silicone Resin? | Elkem.com [elkem.com]

- 8. Chemical properties of silicone resin - IOTA CORPORATION LTD. [iotachem.com]

- 9. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]

Theoretische Studien zur Reaktivität von Trichlormethylsilan: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der theoretischen Studien zur Reaktivität von Trichlormethylsilan (CH₃SiCl₃), einer fundamentalen Verbindung in der siliciumorganischen Chemie. Die Reaktivität von this compound ist von entscheidender Bedeutung für Prozesse wie die chemische Gasphasenabscheidung (CVD) von Siliciumcarbid und die Synthese von Polysiloxanen (Silikonen). Das Verständnis seiner Reaktionsmechanismen auf molekularer Ebene, das durch theoretische und computergestützte Studien ermöglicht wird, ist für die Optimierung bestehender Anwendungen und die Entwicklung neuer Technologien unerlässlich.

Thermische Zersetzung (Pyrolyse)

Die thermische Zersetzung von this compound ist ein Schlüsselprozess bei der Herstellung von Siliciumcarbid (SiC) mittels CVD. Theoretische Studien haben die komplexen Reaktionswege und die Kinetik dieses Prozesses beleuchtet. Die vorherrschenden Zersetzungsreaktionen umfassen die Spaltung der Si-C-Bindung, die Spaltung der C-H-Bindung und die Eliminierung von HCl.[1] Bei Temperaturen zwischen 1300 und 1500 K ist die Si-C-Bindungsspaltung der schnellste dieser primären Zerfallswege.[1]

Quantitative Daten zur Pyrolyse

Die folgende Tabelle fasst die berechneten Energien für die primären unimolekularen Zersetzungsreaktionen von this compound zusammen.

| Reaktion | Reaktionsenthalpie (ΔH) bei 0 K (kJ/mol) | Aktivierungsenergie (Ea) (kJ/mol) |

| CH₃SiCl₃ → •CH₃ + •SiCl₃ | 397.5 | 397.5 |

| CH₃SiCl₃ → H₂C=SiCl₃ + H₂ | 439.3 | 439.3 |

| CH₃SiCl₃ → HCl + H₂C=SiCl₂ | 292.9 | 292.9 |

Daten extrahiert aus theoretischen Studien von Ge et al. und Allendorf et al.[1][2]

Reaktionswege der Pyrolyse

Die Pyrolyse von this compound initiiert eine komplexe Kaskade von Gasphasenreaktionen. Ein vorgeschlagener Mechanismus umfasst 114 Reaktionen, die die Bildung und den Verbrauch verschiedener Zwischenprodukte berücksichtigen.[2][3] Die nachfolgenden Reaktionen der primären Zersetzungsprodukte sind entscheidend für die Zusammensetzung der abgeschiedenen SiC-Schicht.

Abbildung 1: Vereinfachtes Diagramm der primären Zerfallswege von this compound (MTS) während der Pyrolyse, die zur Abscheidung von Siliciumcarbid (SiC) führen.

Hydrolyse

Die Hydrolyse von this compound ist eine grundlegende Reaktion, die zur Bildung von Silanolen und anschließend durch Kondensation zu Polysiloxanen führt. Diese Reaktion ist durch die Freisetzung von Chlorwasserstoff (HCl) gekennzeichnet.[4] Theoretische Studien zur Hydrolyse von Chlorsilanen zeigen, dass der Mechanismus stark von der Anzahl der beteiligten Wassermoleküle abhängt.[5] Während die Reaktion mit einem einzelnen Wassermolekül endotherm sein kann, wird sie mit einem Cluster von Wassermolekülen exotherm.[5]

Die Gesamtreaktion lässt sich wie folgt zusammenfassen: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

Das gebildete Methylsilantriol (CH₃Si(OH)₃) ist hochreaktiv und kondensiert schnell zu einem dreidimensional vernetzten Polysiloxan-Netzwerk.[4]

Logischer Ablauf der Hydrolyse und Kondensation

Abbildung 2: Schematischer Arbeitsablauf der Hydrolyse von this compound zu Methylsilantriol und der anschließenden Kondensation zu einem Polysiloxan-Netzwerk.

Methodik der theoretischen Studien

Die in diesem Leitfaden zitierten theoretischen Untersuchungen basieren auf quantenchemischen Berechnungen, um die Strukturen, Energien und Reaktivitäten der beteiligten Moleküle zu bestimmen.

Detaillierte experimentelle Protokolle (theoretisch)

-

Geometrieoptimierung und Frequenzberechnungen:

-

Methode: Die Geometrien der Reaktanten, Übergangszustände und Produkte wurden typischerweise unter Verwendung der Dichtefunktionaltheorie (DFT) oder der Møller-Plesset-Störungstheorie zweiter Ordnung (MP2) optimiert.[1][6]

-

Basissatz: Häufig verwendete Basissätze sind cc-pVDZ und aug-cc-pVDZ, die eine gute Balance zwischen Genauigkeit und Rechenaufwand bieten.[1][2]

-

Software: Die Berechnungen werden mit Standard-Quantenchemie-Softwarepaketen wie Gaussian, GAMESS oder NWChem durchgeführt.

-

Verifizierung: Frequenzberechnungen auf dem gleichen theoretischen Niveau werden durchgeführt, um sicherzustellen, dass die optimierten Strukturen Minima (keine imaginären Frequenzen) oder Übergangszustände (genau eine imaginäre Frequenz) auf der Potentialhyperfläche darstellen.[1]

-

-

Energieberechnungen:

-

Methode: Um genauere Energien zu erhalten, werden Einzelpunkt-Energieberechnungen mit höherwertigen Methoden wie der Coupled-Cluster-Theorie mit Einzel-, Doppel- und perturbativen Dreifachanregungen (CCSD(T)) durchgeführt.[2][3]

-

Basissatz: Für diese Berechnungen werden oft größere Basissätze wie cc-pVTZ oder aug-cc-pVTZ verwendet, um sich der Basissatzgrenze anzunähern.[1][2]

-

Thermodynamische Korrekturen: Die aus den Frequenzberechnungen abgeleiteten Nullpunkt-Schwingungsenergien und thermischen Korrekturen werden zu den elektronischen Energien addiert, um Enthalpien und freie Gibbs-Energien bei verschiedenen Temperaturen zu erhalten.[3]

-

-

Ratenkonstantenberechnung:

-

Theorie: Die Ratenkonstanten für Reaktionen mit einem definierten Übergangszustand werden üblicherweise mit der Übergangszustandstheorie (TST) berechnet.[1]

-

Gleichung (unimolekular): k(T) = (k_B * T / h) * exp(-ΔG‡ / (R * T))

-

Dabei ist k_B die Boltzmann-Konstante, T die Temperatur, h die Planck-Konstante und ΔG‡ die freie Gibbs-Aktivierungsenergie.[1]

-

-

Visualisierung des theoretischen Arbeitsablaufs

Abbildung 3: Allgemeiner Arbeitsablauf für die computergestützte Untersuchung der Reaktivität von this compound.

References

Methodological & Application

Anwendungshinweise und Protokolle: Oberflächenmodifizierung von Siliziumwafern mit Trichlormethylsilan

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Modifizierung von Siliziumwafer-Oberflächen unter Verwendung von Trichlormethylsilan (TCSM). Das Ziel ist die Erzeugung einer hydrophoben Oberfläche durch die kovalente Bindung von Methylgruppen an die Waferoberfläche. Diese Modifikation ist ein entscheidender Schritt in einer Vielzahl von Anwendungen, darunter die Herstellung von Biosensoren, die Entwicklung von Zellkulturplattformen und die Untersuchung von Arzneimittel-Wirkstoffträger-Interaktionen.

Einleitung

Die Oberflächenfunktionalisierung von Siliziumwafern ist ein grundlegender Prozess in der Materialwissenschaft und der Halbleiterindustrie. This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist ein reaktives Organosilicium-Monomer, das häufig zur Silanisierung von Oberflächen verwendet wird.[1] Die drei Chlorgruppen reagieren mit den Hydroxylgruppen (-OH) auf der Oberfläche eines Siliziumwafers, die typischerweise durch eine native Oxidschicht vorhanden sind. Diese Reaktion führt zur Bildung einer stabilen, kovalent gebundenen selbstorganisierenden Monoschicht (Self-Assembled Monolayer, SAM) mit nach außen gerichteten Methylgruppen, was die Oberflächenenergie drastisch reduziert und die Hydrophobizität erhöht.

Die Kontrolle der Oberflächeneigenschaften ist für zahlreiche Anwendungen in der Forschung und Arzneimittelentwicklung von entscheidender Bedeutung. Eine hydrophobe Oberfläche kann beispielsweise die unspezifische Adsorption von Proteinen reduzieren, die Zelladhäsion steuern oder als stabile Basis für die weitere Funktionalisierung mit spezifischen Biomolekülen dienen.

Quantitative Datenzusammenfassung

Die Effektivität der Oberflächenmodifizierung wird durch verschiedene Techniken quantifiziert. Die gebräuchlichsten sind die Kontaktwinkelgoniometrie zur Bestimmung der Hydrophobizität und die Röntgenphotoelektronenspektroskopie (XPS) zur Analyse der elementaren Zusammensetzung der Oberfläche.

Tabelle 1: Typische Kontaktwinkel von Wasser auf Siliziumwafern vor und nach der Modifizierung mit this compound.

| Oberflächenzustand | Typischer Kontaktwinkel (°) |

| Unbehandelter Siliziumwafer (mit nativer Oxidschicht) | 15 - 30 |

| Mit Piranha-Lösung gereinigter (hydroxylierter) Wafer | < 10 |

| Nach der Modifizierung mit this compound | 90 - 110 |

Hinweis: Die genauen Werte können je nach Reinheit der Reagenzien, Umgebungsbedingungen und Prozessparametern variieren.

Tabelle 2: Typische XPS-Bindungsenergiebereiche für die Analyse von mit this compound modifizierten Siliziumwafern.

| Element (Orbital) | Chemischer Zustand | Typischer Bindungsenergiebereich (eV) |

| Si 2p | Si-Si (Substrat) | 99.3 - 99.8 |

| Si 2p | Si-O (Siliziumdioxid) | 103.0 - 103.8[2][3] |

| Si 2p | Si-C / Si-O-Si (Silan-Schicht) | 101.5 - 102.5[2][4] |

| C 1s | C-Si | ~284.0 |

| C 1s | C-C / C-H (Adventitious Carbon & Methylgruppen) | 284.8 - 285.2 |

| O 1s | Si-O (Siliziumdioxid / Silan) | 532.0 - 533.0 |

Experimentelle Protokolle

Es gibt zwei primäre Methoden zur Aufbringung von this compound auf Siliziumwafer: die Lösungsphasenabscheidung und die Dampfphasenabscheidung. Die Dampfphasenmethode wird oft bevorzugt, da sie zu gleichmäßigeren Schichten mit weniger Agglomeration führt.[4]

Protokoll 1: Oberflächenvorbereitung (Wafer-Reinigung und Hydroxylierung)

Eine sorgfältige Reinigung ist entscheidend für die Bildung einer homogenen Monoschicht. Ziel ist es, organische Verunreinigungen zu entfernen und die Oberfläche mit Hydroxylgruppen zu versehen.

Materialien:

-

Siliziumwafer

-

Schwefelsäure (H₂SO₄, 98%)

-

Wasserstoffperoxid (H₂O₂, 30%)

-

Deionisiertes Wasser (DI-Wasser)

-

Isopropanol (IPA)

-

Stickstoffgas (N₂)

-

Bechergläser (hitzebeständig)

-

Pinzetten (säurebeständig)

Sicherheitshinweis: Piranha-Lösung ist extrem ätzend und reaktiv. Es müssen jederzeit angemessene persönliche Schutzausrüstung (Gesichtsschutz, säurebeständige Handschuhe, Laborkittel) getragen und in einem Abzug gearbeitet werden.

Vorgehensweise:

-

Vorbereitung der Piranha-Lösung: In einem sauberen Becherglas vorsichtig 1 Teil 30%iges Wasserstoffperoxid zu 3 Teilen konzentrierter Schwefelsäure geben. Achtung: Die Lösung ist stark exotherm!

-

Wafer-Immersion: Die Siliziumwafer für 10-15 Minuten in die heiße Piranha-Lösung eintauchen.

-

Spülen: Die Wafer vorsichtig aus der Piranha-Lösung nehmen und ausgiebig mit DI-Wasser spülen.

-

Weitere Reinigung: Die Wafer nacheinander mit DI-Wasser, Isopropanol und erneut mit DI-Wasser spülen.

-

Trocknen: Die Wafer unter einem Strom hochreinen Stickstoffgases trocknen.

-

Aktivierung (optional, aber empfohlen): Für eine maximale Hydroxylierung können die Wafer vor der Silanisierung für 5-10 Minuten einem Sauerstoffplasma ausgesetzt werden.

Protokoll 2: Modifizierung durch Dampfphasenabscheidung

Diese Methode minimiert die Polymerisation des Silans in der Lösung und führt zu einer qualitativ hochwertigen Monoschicht.

Materialien:

-

Gereinigte, hydroxylierte Siliziumwafer

-

This compound (TCSM)

-

Ein Vakuum-Exsikkator oder eine spezielle Reaktionskammer

-

Kleine offene Gefäße (z.B. Uhrgläser)

-

Vakuumpumpe

Vorgehensweise:

-

Setup: Die gereinigten Wafer in den Exsikkator legen. Ein kleines, mit einigen Tropfen (~100 µL) this compound gefülltes Uhrglas ebenfalls in den Exsikkator stellen, aber entfernt von den Wafern.

-

Evakuierung: Den Exsikkator verschließen und mit der Vakuumpumpe für einige Minuten evakuieren, um eine Atmosphäre aus TCSM-Dampf zu erzeugen.

-

Reaktion: Den Exsikkator unter Vakuum für 1-4 Stunden bei Raumtemperatur stehen lassen. Die genaue Zeit kann je nach gewünschter Schichtdichte optimiert werden.

-

Spülen: Den Exsikkator belüften, die Wafer entnehmen und nacheinander mit einem trockenen, inerten Lösungsmittel wie Toluol oder Hexan und anschließend mit Isopropanol spülen, um nicht-kovalent gebundene Silanmoleküle zu entfernen.

-

Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

-

Aushärten: Um die Bildung eines stabilen Siloxan-Netzwerks zu fördern, die Wafer für 30-60 Minuten bei 110-120°C im Ofen backen.[2]

Protokoll 3: Modifizierung durch Lösungsphasenabscheidung

Obwohl anfälliger für die Bildung von Aggregaten, ist diese Methode einfacher in der Durchführung.

Materialien:

-

Gereinigte, hydroxylierte Siliziumwafer

-

This compound (TCSM)

-

Wasserfreies Toluol (oder ein anderes wasserfreies, inertes Lösungsmittel)

-

Isopropanol (IPA)

-

Stickstoffgas (N₂)

Sicherheitshinweis: Arbeiten Sie in einer trockenen Atmosphäre (z.B. Glovebox oder unter Inertgas), um eine vorzeitige Hydrolyse des Silans zu verhindern.

Vorgehensweise:

-

Lösungsherstellung: Eine 1-2% (v/v) Lösung von this compound in wasserfreiem Toluol herstellen.

-

Wafer-Immersion: Die gereinigten Wafer für 15-60 Minuten in die Silanlösung eintauchen. Kürzere Zeiten (sogar Sekunden) können bereits zu einer signifikanten Hydrophobierung führen.[5]

-

Spülen: Die Wafer aus der Lösung nehmen und gründlich mit frischem, wasserfreiem Toluol und anschließend mit Isopropanol spülen.

-

Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

-

Aushärten: Die Wafer für 30-60 Minuten bei 110-120°C im Ofen backen.

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

Abbildung 1: Experimenteller Arbeitsablauf zur Oberflächenmodifizierung.

Diagramm des Silanisierungsmechanismus

References

Anwendung von Trichlormethylsilan zur Herstellung hydrophober Beschichtungen

Anwendungshinweise und Protokolle

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Zusammenfassung: Trichlormethylsilan (TCMS), auch als Methyltrichlorsilan bekannt, ist eine hochreaktive Organosiliciumverbindung, die zur Herstellung von hydrophoben und superhydrophoben Oberflächen auf einer Vielzahl von Substraten eingesetzt wird.[1] Die Methode basiert auf der Silanisierung, bei der die Chlorsilylgruppe von TCMS mit an der Substratoberfläche vorhandenen Hydroxylgruppen (-OH) reagiert.[2] Dieser Prozess führt zur Bildung einer kovalent gebundenen, niedermolekularen Polysiloxanschicht. Die nach außen gerichteten Methylgruppen verleihen der Oberfläche eine geringe Oberflächenenergie, während die Polymerisation auf der Nanoskala zu einer erhöhten Rauheit führt, was in Kombination Wasser abweisende Eigenschaften bewirkt.[3][4] Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Gasphasen- und Lösungsphasenabscheidung von TCMS zur Modifizierung verschiedener Substrate und fassen quantitative Ergebnisse zusammen.

Wirkungsmechanismus der Silanisierung

Der Prozess der Hydrophobierung mit this compound (CH₃SiCl₃) erfolgt in drei Hauptschritten:

-

Hydrolyse: In Gegenwart von Spuren von Wasser, die typischerweise auf einer Oberfläche adsorbiert sind, hydrolysieren die reaktiven Silicium-Chlor-Bindungen (Si-Cl) des TCMS zu Silanolgruppen (Si-OH).

-

Kondensation: Die gebildeten Silanolgruppen reagieren mit den Hydroxylgruppen auf der Substratoberfläche. Dabei entsteht eine kovalente Siloxanbindung (Si-O-Substrat), die das Molekül fest an die Oberfläche bindet.

-

Vernetzung: Benachbarte Silanolmoleküle auf der Oberfläche können miteinander kondensieren und ein stabiles, vernetztes Polysiloxan-Netzwerk bilden.

Die aus diesem Prozess resultierende Beschichtung präsentiert eine Oberfläche, die reich an hydrophoben Methylgruppen (-CH₃) ist, was zu einer signifikanten Erhöhung des Wasserkontaktwinkels führt.

Abbildung 1: Chemischer Mechanismus der Oberflächensilanisierung mit TCMS.

Quantitative Datenübersicht

Die Effektivität der hydrophoben Beschichtung wird primär durch den statischen Wasserkontaktwinkel (WCA) quantifiziert. Ein Winkel über 90° kennzeichnet eine hydrophobe Oberfläche, während Winkel über 150° als superhydrophob gelten.[5][6] Die folgende Tabelle fasst Ergebnisse aus verschiedenen Studien zusammen.

| Substrat | Methode | TCMS Konzentration | Lösungsmittel | Reaktionszeit | Resultierender WCA (°) | Referenz |

| Birkenholz | Gasphase | 300 µL (im Exsikkator) | - | 1 Stunde | > 160 | [7] |

| Papier | Lösungsphase | 50 mM | Hexan | 5 Minuten | > 130 | [2] |

| Glas | Lösungsphase | 2% (v/v) | Toluol | 5 - 10 Minuten | 91 (mit DI-Wasser) | [8] |

| Zellulosefasern | Gasphase | Nicht spezifiziert | - | Nicht spezifiziert | bis zu 116 | [9] |

| Glas | Lösungsphase | 10% (v/v) | Hexan | 24 Stunden | 172 (mit TMCS, als Referenz) | [10] |

Experimentelle Protokolle

Sicherheitshinweis: this compound ist eine leicht entzündliche, ätzende Flüssigkeit, die heftig mit Wasser reagiert und dabei Chlorwasserstoff (HCl)-Gas freisetzt.[11][12] Alle Arbeiten müssen unter einem Abzug in einer trockenen Umgebung durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, säurebeständige Handschuhe, Laborkittel).

Abbildung 2: Allgemeiner Arbeitsablauf zur Erstellung hydrophober Oberflächen.

Protokoll 1: Gasphasenabscheidung auf Holz- oder Zellulosesubstraten

Dieses Protokoll eignet sich für poröse und hitzeempfindliche Materialien und basiert auf der Methode, die für Holzoberflächen beschrieben wurde.[7]

Materialien:

-

Substrate (z. B. Birkenfurnier, Filterpapier)

-

This compound (TCMS, ≥ 99%)

-

Glas-Exsikkator mit Dichtung

-

Kleine Bechergläser oder Vials

-

Pinzette

-

Optional: Plasma-Reiniger

Durchführung:

-

Substratvorbereitung: Reinigen Sie die Substratoberflächen, um organische Verunreinigungen zu entfernen. Für eine optimale Reaktivität können die Proben für 5 Minuten in einem Luftplasma-Reiniger aktiviert werden, um die Dichte der Hydroxylgruppen zu erhöhen.[7] Anschließend die Proben vollständig trocknen.

-

Aufbau: Stellen Sie ein kleines, offenes Becherglas mit 300 µL this compound in die Mitte des Exsikkators.[7] Platzieren Sie die vorbereiteten Substrate um das Becherglas herum, sodass sie der Dampfphase ausgesetzt sind, aber nicht in direkten Kontakt mit der Flüssigkeit kommen.

-

Reaktion: Schließen Sie den Exsikkator schnell und dicht, um eine kontrollierte Atmosphäre zu gewährleisten. Lassen Sie die Reaktion für 1 bis 24 Stunden bei Raumtemperatur ablaufen. Längere Reaktionszeiten führen in der Regel zu einer dichteren und robusteren Beschichtung.

-

Nachbehandlung: Öffnen Sie den Exsikkator vorsichtig unter dem Abzug. Entnehmen Sie die Proben mit einer Pinzette und lassen Sie sie für 10-15 Minuten unter dem Abzug auslüften, damit nicht abreagiertes TCMS und HCl-Nebenprodukte verdampfen können.

-

Aushärtung (Optional): Um die Vernetzung zu vervollständigen, können die Proben für 1 Stunde bei 100 °C im Ofen getrocknet werden.

Protokoll 2: Lösungsphasenabscheidung auf Glas- oder Papiersubstraten

Diese Methode ermöglicht eine gute Kontrolle über die Konzentration des Silanisierungsmittels und eignet sich für eine Vielzahl von Substraten.[2][8]

Materialien:

-

Substrate (z. B. Glasobjektträger, Chromatographiepapier)

-

This compound (TCMS, ≥ 99%)

-

Wasserfreies aprotisches Lösungsmittel (z. B. Hexan, Toluol)

-

Petrischalen oder Bechergläser mit Deckel

-

Ultraschallbad

-

Trockenschrank

Durchführung:

-

Substratvorbereitung (Glas): Reinigen Sie die Glasobjektträger gründlich. Ein typisches Verfahren ist das Eintauchen in eine NaOH-Lösung für 1 Stunde, gefolgt von intensivem Spülen mit deionisiertem Wasser und anschließendem Spülen mit Methanol.[8] Trocknen Sie die gereinigten Objektträger für mindestens 15 Minuten bei 200 °C im Ofen, um eine hydroxylierte und wasserfreie Oberfläche zu gewährleisten.[8]

-

Substratvorbereitung (Papier): Stellen Sie sicher, dass das Papiersubstrat trocken ist, indem Sie es vor der Verwendung für 30 Minuten bei 80 °C im Ofen lagern.

-

Herstellung der Lösung: Bereiten Sie unter dem Abzug eine Lösung von TCMS in einem wasserfreien Lösungsmittel vor. Gängige Konzentrationen liegen zwischen 10 mM und 2% (v/v).[2][8] Fügen Sie beispielsweise für eine 50 mM Lösung in Hexan ca. 0,6 mL TCMS zu 100 mL Hexan hinzu.

-

Reaktion: Tauchen Sie die vorbereiteten Substrate vollständig in die TCMS-Lösung ein. Decken Sie das Gefäß ab, um die Verdunstung des Lösungsmittels und den Kontakt mit Luftfeuchtigkeit zu minimieren. Die Reaktionszeit kann je nach gewünschtem Hydrophobierungsgrad zwischen 5 Minuten und mehreren Stunden variieren.[2]

-

Nachbehandlung: Entnehmen Sie die Substrate aus der Lösung und spülen Sie sie gründlich mit frischem, wasserfreiem Lösungsmittel (z. B. Hexan), um überschüssiges Reagenz zu entfernen.

-

Trocknung/Aushärtung: Trocknen Sie die beschichteten Substrate an der Luft unter dem Abzug oder in einem Ofen bei 100 °C für 1 Stunde, um die kovalente Bindung und Vernetzung zu stabilisieren.[8]

Charakterisierung der hydrophoben Oberfläche

Die primäre Methode zur Bewertung der Beschichtung ist die Messung des statischen Wasserkontaktwinkels mittels eines Kontaktwinkelgoniometers. Dabei wird ein Wassertropfen definierter Größe (z. B. 5 µL) auf die Oberfläche aufgebracht und der Winkel zwischen der Flüssigkeits-Festkörper-Grenzfläche und der Flüssigkeits-Gas-Grenzfläche gemessen.[2] Zusätzlich können der Abrollwinkel und die Kontaktwinkelhysterese bestimmt werden, um die Homogenität und die wasserabweisende Dynamik der Oberfläche zu charakterisieren.[13] Für eine detaillierte morphologische Analyse kann die Rasterelektronenmikroskopie (REM) eingesetzt werden.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dakenchem.com [dakenchem.com]